N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide
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Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes its occurrence or synthesis, and its uses or significance .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the raw materials used, the conditions under which the synthesis occurs (like temperature, pressure), the catalysts used if any, and the yield of the product .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, solubility, and chemical properties like reactivity, stability, etc .Scientific Research Applications
Catalytic Applications
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination : A study highlights the mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This method demonstrates broad substrate scope and functional group tolerance without the use of noble metal additives, suggesting potential utility in the synthesis and modification of compounds including N-([2,2'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide and its derivatives for research and development purposes (Groendyke, AbuSalim, & Cook, 2016).
Synthesis and Chemical Behavior
The Regioselectivity in the Fluorination of Dibenzofuran, Diphenylether, and Biphenyl with N-F Type of Reagents : This research discusses the effects of N-F type reagents on the fluorination process, highlighting the influence of reagent structure and reaction conditions on yields and regioselectivity. This information is relevant for understanding and optimizing the fluorination of bifuranyl compounds, potentially including this compound (Zupan, Iskra, & Stavber, 1996).
Antimicrobial Applications
Microwave Induced Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine as Promising Antimicrobial Analogs : A study that synthesizes new 5-arylidene derivatives bearing a fluorine atom in the benzoyl group, demonstrating significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom is essential for enhancing antimicrobial activity, indicating that modifications to the benzamide structure, such as in this compound, could lead to promising antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antitumor and Imaging Applications
Fluorine-18-labeled Benzamide Analogues for Imaging the Sigma2 Receptor Status of Solid Tumors with Positron Emission Tomography : Research into fluorine-containing benzamide analogs synthesized and evaluated for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This suggests potential applications of fluorobenzamide derivatives, like this compound, in diagnostic imaging and possibly in the therapeutic targeting of tumor cells (Tu et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO3/c17-11-3-1-4-12(18)15(11)16(20)19-9-10-6-7-14(22-10)13-5-2-8-21-13/h1-8H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHRJZREZPHQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(O2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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